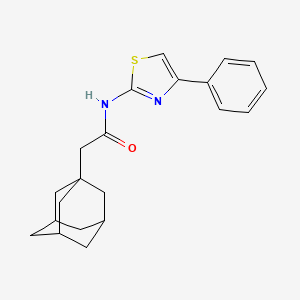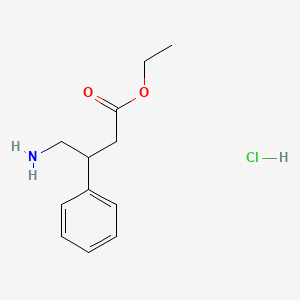![molecular formula C20H22ClNO2 B4138033 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4138033.png)
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
Descripción general
Descripción
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride, also known as BnNE, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride acts as a GPCR modulator by binding to a specific site on the receptor and altering its conformational state. This can lead to changes in downstream signaling pathways and ultimately affect cellular responses. The exact mechanism of action of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride on GPCRs is still being studied, but it is believed to involve interactions with specific amino acid residues on the receptor surface.
Biochemical and Physiological Effects:
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR being targeted. For example, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to activate the dopamine D2 receptor, leading to increased dopamine release and enhanced locomotor activity in animal models. In contrast, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to inhibit the activity of the histamine H1 receptor, leading to reduced inflammation and allergic responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride in lab experiments is its selectivity for specific GPCRs. This allows researchers to study the function and signaling pathways of individual receptors, which can be difficult to do using other methods. However, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride. One area of interest is the development of more selective and potent GPCR modulators based on the structure of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride. Another area of interest is the use of 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride in the study of complex GPCR signaling networks, which may involve interactions between multiple receptors and downstream effectors. Overall, 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has the potential to be a valuable tool for advancing our understanding of GPCR function and signaling.
Aplicaciones Científicas De Investigación
2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been used in various scientific research studies due to its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. 2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been shown to selectively activate or inhibit certain GPCRs, making it a valuable tool for studying the function and signaling pathways of these receptors.
Propiedades
IUPAC Name |
2-[(2-phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2.ClH/c22-13-12-21-14-19-18-9-5-4-8-17(18)10-11-20(19)23-15-16-6-2-1-3-7-16;/h1-11,21-22H,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUGPVQNSXWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CNCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Phenylmethoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
![N-cyclopentyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4137958.png)
![2-[(2-aminophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4137972.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4137992.png)
![methyl 3-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137997.png)

![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4138005.png)
![ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4138021.png)
![N-(3-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138022.png)

![2-({5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4138040.png)